Cas no 2148076-88-2 (2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine)
2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine
- 2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine
- EN300-1294108
- 2148076-88-2
-
- Inchi: 1S/C8H15NO/c1-10-7(5-9)6-4-8(6)2-3-8/h6-7H,2-5,9H2,1H3
- InChI Key: OZFBPMPHXSSLOH-UHFFFAOYSA-N
- SMILES: O(C)C(CN)C1CC21CC2
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 35.2Ų
2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294108-0.05g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 0.05g |
$1212.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-0.1g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 0.1g |
$1269.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-0.25g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 0.25g |
$1328.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-0.5g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 0.5g |
$1385.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-1.0g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 1g |
$1442.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-2.5g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 2.5g |
$2828.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-5.0g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 5g |
$4184.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-10.0g |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 10g |
$6205.0 | 2023-06-06 | ||
| Enamine | EN300-1294108-50mg |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 50mg |
$1008.0 | 2023-09-30 | ||
| Enamine | EN300-1294108-100mg |
2-methoxy-2-{spiro[2.2]pentan-1-yl}ethan-1-amine |
2148076-88-2 | 100mg |
$1056.0 | 2023-09-30 |
2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine
Introduction to 2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine (CAS No. 2148076-88-2)
2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2148076-88-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of spirocyclic amines, which are known for their unique structural motifs and potential biological activities. The presence of both a methoxy group and a spirocyclic pentane bridge in its molecular framework imparts distinct chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.
The structural architecture of 2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine is characterized by its spirocyclic core, which consists of two fused rings: a five-membered cyclopentane ring and a six-membered piperidine ring. This spiro configuration introduces rigidity into the molecule, which can influence its interactions with biological targets. The methoxy group at the 2-position further modifies the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity in biological systems.
In recent years, there has been significant interest in spirocyclic compounds due to their reported bioactivity across various therapeutic areas. Spirocyclic amines, in particular, have shown promise as scaffolds for drug discovery programs due to their ability to mimic natural product structures and exhibit favorable pharmacokinetic profiles. The compound CAS No. 2148076-88-2 is being explored as a key intermediate in the synthesis of novel pharmacophores that target specific biological pathways.
One of the most compelling aspects of spirocyclic compounds is their potential to exhibit conformational preorganization, which can enhance binding affinity and selectivity when interacting with biological macromolecules such as enzymes and receptors. The rigid spirocore in 2-methoxy-2-{spiro2.2pentan-1-yl}ethan-1-amine may facilitate precise positioning within active sites, leading to improved efficacy compared to more flexible analogs.
The synthesis of CAS No. 2148076-88-2 involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include the formation of the spirocyclic core through intramolecular cyclization reactions, followed by functional group modifications such as methoxylation and amination. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantioselectivity where necessary.
Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of spirocyclic compounds like CAS No. 2148076-88-2. Molecular modeling studies have provided insights into how structural features influence biological activity, guiding medicinal chemists in designing more potent derivatives.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting enzyme families such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders. The unique structural features of CAS No. 2148076-88-2, including its spirocyclic core and methoxy substituent, make it an attractive candidate for further derivatization aimed at modulating enzyme activity.
In addition to its potential as an enzyme inhibitor, preliminary studies suggest that derivatives of spirocyclic compounds may exhibit other biological activities, such as anti-inflammatory or neuroprotective effects. These findings underscore the importance of exploring structurally diverse scaffolds like CAS No. 2148076-88-2 for discovering novel therapeutic agents.
The development of new synthetic routes for CAS No. 2148076-88-2 has been facilitated by innovations in catalytic methods and green chemistry principles. For instance, solvent-free reactions and microwave-assisted synthesis have enabled more efficient production processes while minimizing environmental impact.
The role of chiral auxiliaries and catalysts in synthesizing enantiomerically pure forms of spirocyclic compounds cannot be overstated. Enantioselective synthesis ensures that only one stereoisomer is produced, which is critical for achieving desired biological outcomes without unwanted side effects.
The future prospects for CAS No. 2148076-88-2 include its exploration as a building block for larger drug-like molecules through fragment-based drug design approaches. By integrating this compound into libraries of diverse scaffolds, researchers can accelerate the discovery process for new therapeutic candidates.
Collaborative efforts between synthetic chemists and biologists are essential for unlocking the full potential of spirocyclic compounds like CAS No. 2148076-88-2. Such interdisciplinary research can lead to the identification of novel bioactivities and optimize molecular properties for clinical applications.
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